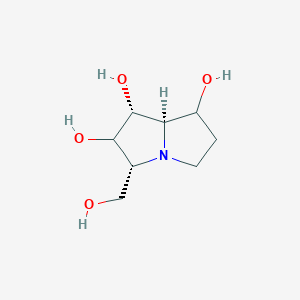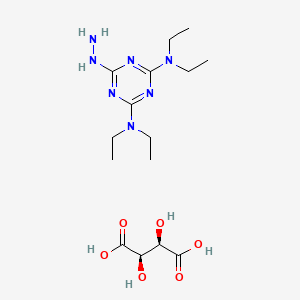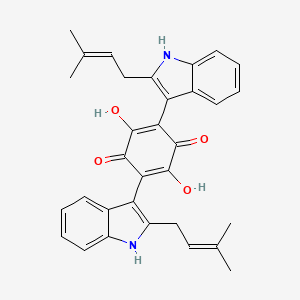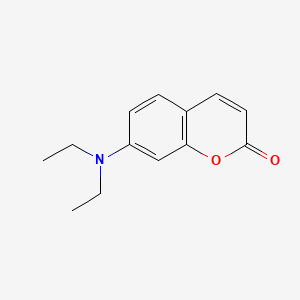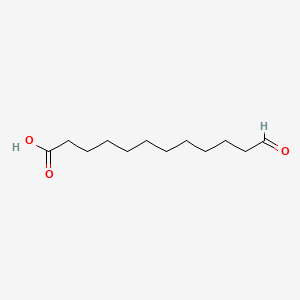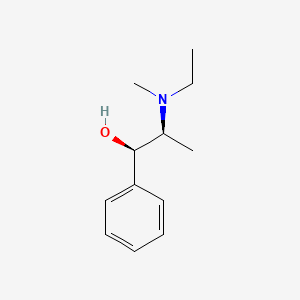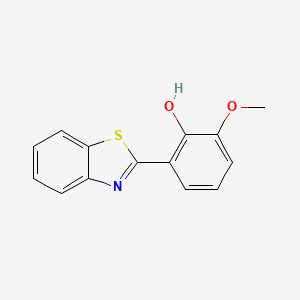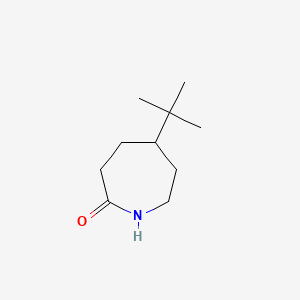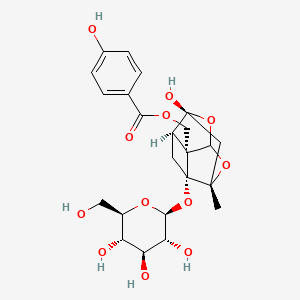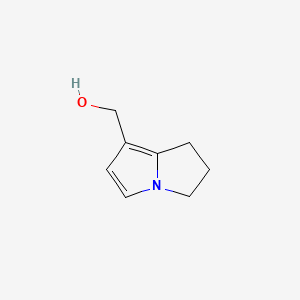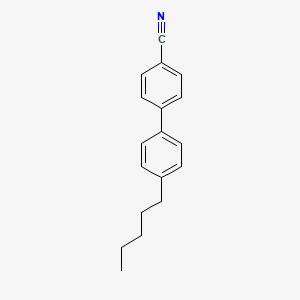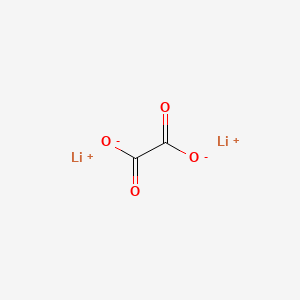
Lithium oxalate
概要
説明
A strong dicarboxylic acid occurring in many plants and vegetables. It is produced in the body by metabolism of glyoxylic acid or ascorbic acid. It is not metabolized but excreted in the urine. It is used as an analytical reagent and general reducing agent.
科学的研究の応用
Enhancing Lithium-Ion Battery Performance
Lithium oxalate has been investigated for its role in improving the performance of lithium-ion batteries. Lithium difluoro(oxalate)borate (LiDFOB), a derivative of this compound, is used as an additive to stabilize and enhance the thermal stability of electrolytes in lithium-ion batteries. This compound aids in forming better solid electrolyte interface (SEI) layers on anodes and cathodes, leading to improved battery performance and capacity retention (Xu et al., 2011).
Improving High-Voltage Cathode Performance
This compound derivatives, such as lithium bis(oxalate)borate (LiBOB), have been studied for their effectiveness in stabilizing high-voltage cathode-electrolyte interfaces. These additives have shown to improve the electrochemical performance of lithium-ion batteries, particularly at elevated temperatures, by reducing electrolyte oxidative decomposition and enhancing surface chemistry (Ha et al., 2013).
Capacity and Cycle-Life Enhancement
Research indicates that this compound can act as a 'sacrificial salt' in combination with lithium nickel manganese spinel (LNMO) cathodes, leading to higher initial discharge capacity and less capacity fade over numerous cycles. This improvement is attributed to the formation of CO2 during this compound oxidation, which is beneficial for SEI formation on SiG anodes (Solchenbach et al., 2018).
Electrochemical CO2 Conversion
This compound has been explored in the context of converting CO2 into more valuable compounds. A study demonstrated the use of a copper complex for reductive coupling of CO2 to form oxalate, with this compound being precipitated in the process. This approach is significant for its potential in CO2 utilization and conversion technologies (Angamuthu et al., 2010).
Regeneration of Spent Lithium-Ion Batteries
Innovative methods have been developed to regenerate cathodes from spent lithium-ion batteries using oxalic acid leaching. This process separates lithium and transition metals, allowing the regeneration of valuable materials like Li(Ni1/3Co1/3Mn1/3)O2 cathodes. The regenerated cathodes exhibit excellent electrochemical performance, contributing to sustainable battery recycling solutions (Zhang et al., 2018).
作用機序
Target of Action
Lithium Oxalate (Li2C2O4) is a salt of lithium metal and oxalic acid . It consists of lithium cations (Li+) and oxalate anions (C2O4^2-) . The primary targets of this compound are the biochemical pathways where these ions play a significant role.
Mode of Action
This compound interacts with its targets primarily through ionic interactions. The lithium cations (Li+) and oxalate anions (C2O4^2-) derived from this compound can participate in various biochemical reactions. For instance, in lithium-ion batteries, this compound has shown potential as a lithium-compensation material due to its high theoretical capacity, low cost, and air stability .
Biochemical Pathways
Lithium has been known to affect several signaling pathways that overlap with those regulated by mglur . For example, group 1 mGluRs mediate cerebellar mGluR-LTD by increasing inositol triphosphate (IP3) generation and releasing intracellular Ca2+ stores, and lithium is able to reverse these effects by inhibiting inositol levels .
Pharmacokinetics
This compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body It’s important to note that the pharmacokinetic properties can significantly impact the bioavailability and overall effectiveness of the compound.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context and the biochemical pathways it interacts with. In the context of lithium-ion batteries, for example, this compound can enhance capacity retention and coulombic efficiency .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, high relative humidity can accelerate the rate of increase in weight of lithium bis(oxalato)borate, a compound related to this compound . This suggests that environmental conditions such as humidity could potentially influence the stability and efficacy of this compound.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Lithium oxalate plays a significant role in biochemical reactions, particularly in the context of enzymatic processes. One notable interaction involves oxalate decarboxylase (E.C. 4.1.1.2), an enzyme that catalyzes the decarboxylation of oxalate to formate . This reaction is coupled with formate dehydrogenation catalyzed by formate dehydrogenase (E.C.1.2.1.2) in the presence of NAD+, resulting in the production of formate and the reduction of NAD+ to NADH . These interactions highlight the importance of this compound in metabolic pathways involving oxalate and formate.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxalate metabolism. The compound interacts with enzymes such as oxalate decarboxylase and formate dehydrogenase, influencing the conversion of oxalate to formate and other metabolites . These interactions can affect metabolic flux and the levels of various metabolites, highlighting the compound’s role in cellular metabolism.
特性
| { "Design of the Synthesis Pathway": "Lithium oxalate can be synthesized by reacting lithium hydroxide monohydrate with oxalic acid dihydrate in water.", "Starting Materials": [ "Lithium hydroxide monohydrate", "Oxalic acid dihydrate", "Water" ], "Reaction": [ "Dissolve 2.84 g of lithium hydroxide monohydrate in 50 mL of water", "Dissolve 3.06 g of oxalic acid dihydrate in 50 mL of water", "Add the oxalic acid solution to the lithium hydroxide solution while stirring", "Heat the mixture to 60°C and stir for 30 minutes", "Allow the mixture to cool to room temperature and filter the precipitated lithium oxalate", "Wash the precipitate with water and dry in a vacuum oven at 60°C for 12 hours" ] } | |
CAS番号 |
553-91-3 |
分子式 |
C2H2LiO4 |
分子量 |
97.0 g/mol |
IUPAC名 |
dilithium;oxalate |
InChI |
InChI=1S/C2H2O4.Li/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |
InChIキー |
GBPZIFLFRULNBM-UHFFFAOYSA-N |
SMILES |
[Li+].[Li+].C(=O)(C(=O)[O-])[O-] |
正規SMILES |
[Li].C(=O)(C(=O)O)O |
| 553-91-3 30903-87-8 |
|
ピクトグラム |
Irritant |
関連するCAS |
30903-87-8 |
同義語 |
Acid, Oxalic Aluminum Oxalate Ammonium Oxalate Chromium (2+) Oxalate Chromium (3+) Oxalate (3:2) Chromium Oxalate Diammonium Oxalate Dilithium Oxalate Dipotassium Oxalate Disodium Oxalate Ferric Oxalate Iron (2+) Oxalate (1:1) Iron (3+) Oxalate Iron Oxalate Magnesium Oxalate Magnesium Oxalate (1:1) Manganese (2+) Oxalate (1:1) Monoammonium Oxalate Monohydrogen Monopotassium Oxalate Monopotassium Oxalate Monosodium Oxalate Oxalate, Aluminum Oxalate, Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron Oxalate, Magnesium Oxalate, Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Potassium Oxalate, Potassium Chromium Oxalate, Sodium Oxalic Acid Potassium Chromium Oxalate Potassium Oxalate Potassium Oxalate (2:1) Sodium Oxalate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of lithium oxalate in lithium-ion batteries?
A1: this compound serves as a sacrificial salt and electrolyte additive in lithium-ion batteries [, , , ]. Its decomposition during the first charging cycle contributes to the formation of a stable solid electrolyte interphase (SEI) on the anode surface [, , ]. This SEI layer is crucial for battery performance, as it facilitates lithium-ion transport while preventing further electrolyte decomposition and enhancing cycling stability [].
Q2: How does this compound improve the lifespan of anode-free lithium metal batteries (AFLMBs)?
A2: this compound acts as a lithium reservoir when added to the cathode of AFLMBs []. This reservoir helps mitigate the issue of dendrite and dead-lithium buildup, which typically plague AFLMBs and lead to short lifespans. Cells incorporating this compound demonstrated significantly improved capacity retention compared to those without [].
Q3: Can this compound improve the performance of high-voltage lithium-ion batteries?
A3: Research suggests that this compound, when used as an additive in methyl butyrate-based electrolytes, can improve the rate capability of Li-ion cells, even at low temperatures [, ]. This enhancement is particularly beneficial for high-voltage systems utilizing Li(1.2)Ni(0.15)Co(0.10)Mn(0.55)O2 cathodes [].
Q4: Does this compound exhibit flame-retardant properties in lithium-ion batteries?
A4: Yes, studies have shown that incorporating this compound into graphite anodes can provide a flame-retardant effect []. This effect is attributed to the release of carbon dioxide (CO2) gas upon this compound decomposition [].
Q5: How does the presence of carbon dioxide, generated from this compound decomposition, impact silicon-graphite (SiG) anodes?
A5: Carbon dioxide, produced during the initial oxidation of this compound, acts as an effective SEI-forming additive for SiG anodes []. This additive contributes to better capacity retention and higher coulombic efficiency in lithium nickel manganese spinel (LNMO)/SiG full-cells, particularly when combined with fluoroethylene carbonate (FEC) in the electrolyte solution [].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is Li2C2O4, and its molecular weight is 101.90 g/mol.
Q7: How can spectroscopic techniques be used to study this compound and its derivatives?
A7: Several spectroscopic methods are employed to characterize this compound and its reactions. These include:
- Fourier Transform Infrared (FTIR) Spectroscopy: Identifies functional groups and analyzes the structure of this compound and its derivatives [, , ].
- Raman Spectroscopy: Provides complementary information to FTIR, especially for symmetrical vibrations and lattice modes in crystalline this compound [].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Characterizes the structure of this compound derivatives in solution [, ] and investigates lithium storage mechanisms in carbon materials [, ].
- X-ray Photoelectron Spectroscopy (XPS): Analyzes the elemental composition and chemical states of elements present in SEI layers containing this compound [, , ].
- Soft X-ray Spectroscopy: Provides detailed information about the electronic structure and bonding environment of elements in SEI layers containing this compound [].
Q8: Does this compound play a role in CO2 capture and conversion?
A8: Research has shown that a dinuclear copper(I) complex can electrocatalytically convert CO2 to oxalate with high selectivity, even in the presence of oxygen []. The oxalate can then be precipitated as this compound and the copper complex regenerated electrochemically, demonstrating a preliminary catalytic cycle for CO2 fixation [].
Q9: Can computational methods help understand the role of this compound in batteries?
A9: Yes, density functional theory (DFT) calculations are employed to investigate various aspects:
- Reaction Mechanisms: DFT helps elucidate the formation mechanism and stability of this compound as a discharge product in Li-CO2 batteries, revealing its potential in preventing the formation of lithium carbonate (Li2CO3) [].
- Catalytic Activity: DFT calculations can be used to evaluate the catalytic activities of various materials toward the discharge and charge processes in Li-CO2 batteries, identifying potential catalysts that promote this compound formation [].
- Solubility Predictions: Computer simulations, particularly molecular dynamics simulations, are used to predict the solubility of various lithium salts, including this compound, in different battery electrolyte solvents. These simulations can help understand SEI layer stability and battery capacity fade during storage [].
Q10: How does the solubility of this compound in organic solvents impact its applications?
A10: The solubility of this compound in organic solvents, such as dimethyl carbonate (DMC), is a critical factor affecting its behavior in lithium-ion batteries []. Studies have shown that this compound exhibits low solubility in DMC compared to other lithium salts found in SEI layers []. This low solubility, while potentially limiting its ability to migrate and form a robust SEI, can also be beneficial in preventing excessive SEI growth and maintaining long-term battery stability.
Q11: Can this compound be recovered and recycled from lithium-ion battery waste?
A11: Yes, this compound can be recovered from waste lithium-ion batteries through hydrometallurgical processes. For instance, oxalic acid leaching has been shown to be effective in extracting this compound from spent battery materials with high recovery rates []. This recovered this compound can then be potentially purified and reused in the production of new battery materials.
Q12: What are some essential resources for this compound research?
A12: Effective research on this compound requires access to various resources, including:
- Analytical Instruments: As discussed earlier, techniques like FTIR, Raman, NMR, XPS, and soft X-ray spectroscopy are essential for characterizing this compound and its reactions [, , , , , , ].
- Electrochemical Testing Equipment: Tools like potentiostats/galvanostats and battery cyclers are crucial for studying the electrochemical performance of this compound-containing battery systems [, , , , , ].
- Computational Resources: High-performance computing clusters and software packages for DFT calculations and molecular dynamics simulations are essential for theoretical studies of this compound in various applications [, ].
Q13: What are some examples of cross-disciplinary research involving this compound?
A13: this compound research benefits from collaborations across disciplines, including:
- Materials Science & Engineering: Developing new battery materials and architectures that incorporate this compound effectively for improved performance and safety [, , , , , , , ].
- Chemistry: Synthesizing and characterizing novel this compound-based compounds with tailored properties for specific applications, such as electrolytes or additives [, ].
- Chemical Engineering: Optimizing this compound synthesis processes for scalability and cost-effectiveness, as well as developing efficient recycling and recovery methods from battery waste [, , , ].
- Environmental Science: Assessing the environmental impact of this compound production and disposal and developing sustainable manufacturing and recycling practices [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


